

Technical Guide: Spectroscopic Characterization of 3-Propylglutaric Acid

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Compound of Interest

Compound Name: 3-Propylglutaric acid

CAS No.: 4165-98-4

Cat. No.: B1583904

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CAS: 4165-98-4 | Formula: C

H

O

| MW: 174.19 g/mol

Executive Summary & Pharmaceutical Relevance

3-Propylglutaric acid (3-PGA) is a dicarboxylic acid featuring a propyl chain at the

-position. Its primary utility in drug development lies in its role as a precursor for 3-propyl-GABA and related gabapentinoids. By subjecting 3-PGA to mono-amidation and Hofmann rearrangement, researchers can access 3-substituted

-aminobutyric acid analogs, a class of compounds known to bind to the subunit of voltage-gated calcium channels.

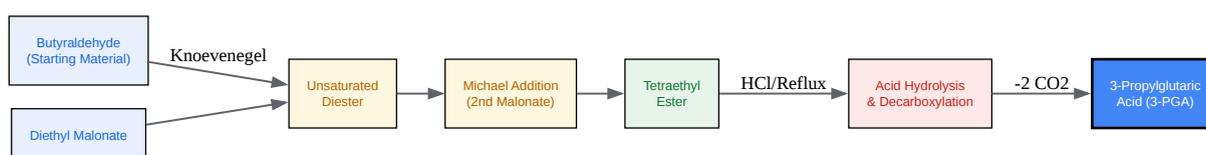
This guide details the spectroscopic signature of 3-PGA to facilitate its identification and purity assessment during synthetic workflows.

Synthetic Context & Isolation

To understand the impurity profile in spectroscopic data, one must understand the synthesis. 3-PGA is typically synthesized via a Knoevenegel Condensation followed by hydrolysis and decarboxylation.

Synthesis Workflow (DOT Visualization)

The following diagram outlines the standard synthetic route, highlighting critical intermediates that may appear as trace impurities (e.g., decarboxylated byproducts or unhydrolyzed esters).



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Figure 1: Synthetic pathway to **3-Propylglutaric acid** involving double decarboxylation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The symmetry of 3-PGA simplifies its NMR spectra. The molecule possesses a

plane of symmetry passing through the C3 carbon and the propyl chain, rendering the two acetic acid arms (C2 and C4) chemically equivalent.

H NMR Data (400 MHz, DMSO-)

Solvent Choice: DMSO-

is preferred over CDCl₃

due to the polarity of the dicarboxylic acid groups, ensuring sharp peaks for the carboxyl protons and preventing aggregation broadening.

Assignment	(ppm)	Multiplicity	Integral	Coupling ()	Notes
COOH	12.0 - 12.2	br s	2H	-	Exchangeable; disappears with D ₂ O shake.
C2-H, C4-H	2.20 - 2.35	m (dd)	4H	Hz	Diastereotopic protons averaging due to free rotation; often appear as a higher-order multiplet.
C3-H	2.05 - 2.15	m	1H	-	Methine proton; splitting dominated by C2/4 and propyl C1'.
Propyl C1'	1.25 - 1.35	m	2H	-	Methylene adjacent to chiral center.
Propyl C2'	1.20 - 1.30	m	2H	-	Central methylene of propyl chain.
Propyl C3'	0.85 - 0.90	t	3H	Hz	Terminal methyl group.

Interpretation Logic:

- Symmetry: The integration of the C2/C4 region (4H) confirms the equivalence of the

-methylene groups.

- Impurity Flag: A triplet at ~4.1 ppm indicates residual ethyl ester (incomplete hydrolysis).

C NMR Data (100 MHz, DMSO-)

Due to symmetry, only 6 unique carbon signals are observed despite the molecule containing 8 carbons.

Carbon Position	(ppm)	Type	Notes
C=O (C1, C5)	174.5	Cq	Carboxyl carbonyls.
C2, C4	38.2	CH	-methylenes; typically deshielded by carbonyls.
C3	32.1	CH	Methine branching point.
Propyl C1'	34.5	CH	Methylene adjacent to branching point.
Propyl C2'	19.8	CH	Middle of propyl chain.
Propyl C3'	14.2	CH	Terminal methyl.

Mass Spectrometry (MS)

Method: ESI (Negative Mode) or GC-MS (after derivatization). Direct EI-MS of dicarboxylic acids often leads to thermal dehydration in the source, forming cyclic anhydrides.

Fragmentation Pattern (EI, 70 eV)

- Molecular Ion (): m/z 174 (Weak/Absent).
- Base Peak: m/z 156 (

).

- o Mechanism:[1][2] Thermal loss of H

O to form 3-propylglutaric anhydride. This is the diagnostic peak in GC-MS if underivatized.

- Fragment: m/z 114 (

).

- o Mechanism:[1][2] Loss of Acetic Acid (McLafferty-like rearrangement) or sequential loss of CO

+ H

O.

- Fragment: m/z 129 (

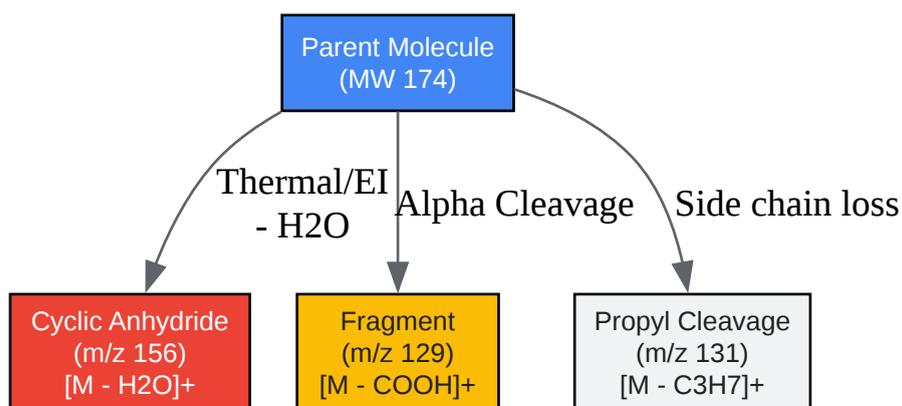
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- o Mechanism:[1][2] Loss of

COOH radical.

Mass Spec Workflow (DOT Visualization)

The following diagram illustrates the ionization and fragmentation logic, critical for confirming identity.



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Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.

Infrared (IR) Spectroscopy

IR is a rapid validation tool for the carboxylic acid functionality.

Wavenumber (cm ⁻¹)	Vibration Mode	Intensity	Description
2800 - 3300	O-H Stretch	Broad, Strong	Characteristic "carboxylic acid dimer" broadness.
1700 - 1715	C=O[3] Stretch	Strong, Sharp	Carbonyl stretch. Lower frequency than esters due to H-bonding.
1200 - 1300	C-O Stretch	Medium	C-O single bond stretch coupled with O-H bending.
930 - 950	O-H Bend	Medium	Out-of-plane bending (dimer).

Experimental Protocols

Protocol A: NMR Sample Preparation

Use this protocol to ensure reproducible shifts consistent with the data above.

- Drying: Dry the 3-PGA sample in a vacuum desiccator over P₂O₅ for 4 hours to remove lattice water (which shifts the COOH peak).
- Solvent: Use DMSO-

(99.8% D) containing 0.03% TMS as an internal standard. Note: CDCl

can be used, but solubility may be limited, and COOH protons may broaden significantly.

- Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.
- Acquisition:
 - Pulse angle: 30°.
 - Relaxation delay (D1):
2.0 seconds (essential for accurate integration of carboxylates).
 - Scans: 16 (1H), 256-512 (13C).

Protocol B: GC-MS Derivatization (Methylation)

Direct injection of dicarboxylic acids damages GC columns. Methylation is required.

- Reagent: Mix 10 mg 3-PGA with 0.5 mL BF₃-Methanol (14%).
- Reaction: Heat at 60°C for 15 minutes in a sealed vial.
- Extraction: Add 1 mL Hexane and 1 mL saturated NaCl. Vortex and centrifuge.
- Analysis: Inject 1
L of the upper Hexane layer (containing Dimethyl 3-propylglutarate).
 - Expected Shift: Molecular ion will shift to m/z 202 ().

References

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